molecular formula C12H14O2S B8619485 6-Methoxy-2,2-dimethyl-thiochroman-4-one

6-Methoxy-2,2-dimethyl-thiochroman-4-one

Cat. No.: B8619485
M. Wt: 222.31 g/mol
InChI Key: BLDKYBCSARSGBR-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethyl-thiochroman-4-one is a useful research compound. Its molecular formula is C12H14O2S and its molecular weight is 222.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

6-methoxy-2,2-dimethyl-3H-thiochromen-4-one

InChI

InChI=1S/C12H14O2S/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6H,7H2,1-3H3

InChI Key

BLDKYBCSARSGBR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(S1)C=CC(=C2)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the acyl chloride (Compound 217, 21.5 g, 83.2 mmol) in 250 mL of CH2Cl2 at 0° C. was added dropwise a solution of SnCl4 (21.7 g, 83.2 mmol) in 30 mL of CH2Cl2. After 2 hours the reaction was quenched by slow addition of 150 mL H2O. The organic layer was washed with 1M aqueous HCl, 5% aqueous NaOH, H2O, and finally saturated aqueous NaCl before being dried over MgSO4. Concentration under reduced pressure and vacuum distillation of the residual oil (Bulb-to-bulb, 125-135° C., 5 mm/Hg) afforded 14.48 g (78%) of the title compound as a pale-yellow oil. 1H NMR (300 MHz, CDCl3) δ: 7.62 (1H, d, J=2.9 Hz), 7.14 (1H, d, J=8.6 Hz), 7.03 (1H, dd, J=2.8, 8.3 Hz), 3.83 (3H, s), 2.87 (2H, s), 1.46 (6H, s).
[Compound]
Name
acyl chloride
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-methoxy-phenylsulfanyl)-3-methyl-butyric acid (20.0 g, 83.2 mmol) in 250 mL of benzene at room temperature was added a solution of oxalyl chloride (15.84 g, 124.8 mmol) in 10 mL of benzene over 30 minutes. After 4 hours the solution was washed with ice cold 5% aqueous NaOH (CAUTION: a large volume of gas is released during this procedure), followed by ice cold H2O, and finally saturated aqueous NaCl. The solution was dried (Na2SO4) and concentrated under reduced pressure to give a clear yellow oil. This material was used without further purification in the next step. 1H NMR (300 MHz, CDCl3) δ: 7.45 (2H, d, J=8.8 Hz), 6.90 (2H, d, J=8.8 Hz), 3.84 (3H, s), 3.12 (2H, s), 1.41 (6H, s). Step 3: To a solution of the acyl chloride product of Step 2 (21.5 g, 83.2 mmol) in 250 mL of CH2Cl2 at 0° C. was added dropwise a solution of SnCl4 (21.7 g, 83.2 mmol) in 30 mL of CH2Cl2. After 2 hours the reaction was quenched by slow addition of 150 mL H2O. The organic layer was washed with 1M aqueous HCl, 5% aqueous NaOH, H2O, and finally saturated aqueous NaCl before being dried over MgSO4. Concentration under reduced pressure and vacuum distillation of the residual oil (Bulb-to-bulb, 125-135° C., 5 mm/Hg) afforded 14.48 g (78%) of 6-methoxy-2,2-dimethyl-thiochroman4-one as a pale-yellow oil. 1H NMR (300 MHz, CDCl3) δ: 7.62 (1H, d, J=2.9 Hz), 7.14 (1H, d, J=8.6 Hz), 7.03 (1H, dd, J=2.8 Hz), 3.83 (3H, s), 2.87 (2H, s), 1.46 (6H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.84 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
21.5 g
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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